1-(4-Hydroxyphenyl)dodecan-1-one
Description
1-(4-Hydroxyphenyl)dodecan-1-one is an aryl alkanone characterized by a dodecanone chain attached to a para-hydroxyphenyl group. This structural motif confers unique physicochemical and biological properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the long alkyl chain.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)dodecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-18(20)16-12-14-17(19)15-13-16/h12-15,19H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWPEACAJAMZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342924 | |
| Record name | 1-(4-hydroxyphenyl)dodecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-74-4 | |
| Record name | 1-(4-Hydroxyphenyl)-1-dodecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2589-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-hydroxyphenyl)dodecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)dodecan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxyacetophenone with dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzoic acid or 4-hydroxyacetophenone.
Reduction: Formation of 1-(4-hydroxyphenyl)dodecan-1-ol.
Substitution: Formation of various ethers or esters depending on the substituent.
Scientific Research Applications
1-(4-Hydroxyphenyl)dodecan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)dodecan-1-one depends on its specific application. In antimicrobial studies, it is believed to disrupt microbial cell membranes, leading to cell lysis and death. The hydroxyphenyl group may interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Positional Isomers: Substitution Patterns on the Aromatic Ring
- 1-(2,6-Dihydroxyphenyl)dodecan-1-one Structure: Differs in the substitution pattern (2,6-dihydroxy vs. 4-hydroxy). Physical Properties: Melting point = 61–62°C; IR absorption at 1635 cm⁻¹ (phenolic -OH stretch) .
- 1-(3,4-Dihydroxyphenyl)pentan-1-one (CAS: 2525-01-1) Structure: Shorter alkyl chain (pentanone) and dihydroxyphenyl group. Implications: Reduced lipophilicity compared to the dodecanone analog, likely affecting membrane permeability .
Alkyl Chain Length Variants
- 1-(4-Hydroxyphenyl)hexan-1-one (CAS: 2589-72-2) Structure: Hexanone chain instead of dodecanone.
- 1-Phenyldodecan-1-one (Dodecanophenone) (CAS: 1674-38-0) Structure: Lacks the hydroxyl group on the phenyl ring. Properties: Higher lipophilicity (logP ~7.5 estimated) due to absence of polar -OH group; used as a reference in surfactant studies .
Functional Group Modifications
- 1-(Piperidin-1-yl)dodecan-1-one
- 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one Derivatives Structure: Incorporates a thioether linkage and heteroaryl groups. Bioactivity: Exhibits nanomolar inhibitory activity against acetylcholinesterase (AChE), highlighting the role of sulfur and heteroaryl motifs in enzyme interaction .
Complex Aryl Systems
- Myristinin A (CAS: 145904-69-4) Structure: Contains a chromene-fused trihydroxyphenyl group linked to dodecanone.
- PIPEL (1-(6-N-methylpiperazino naphthalen-2-yl)dodecan-1-one) Structure: Naphthalene core with a piperazine substituent. Applications: Used in electrochemical luminescence studies; extended aromatic system improves π-π stacking interactions .
Comparative Data Tables
Table 1: Physicochemical Properties
Research Implications and Gaps
- Structural Optimization : The 4-hydroxyphenyl group balances polarity and bioactivity, but chain length and additional substituents (e.g., thioether, heterocycles) can fine-tune target specificity.
- Data Limitations : Direct studies on this compound are sparse; further synthesis and characterization are needed to confirm its properties relative to analogs.
- Therapeutic Potential: Chalcone derivatives (e.g., 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one) suggest promise in antimicrobial and anticancer applications .
Biological Activity
1-(4-Hydroxyphenyl)dodecan-1-one, also known by its CAS number 2589-74-4, is a phenolic compound with potential biological activities. Its structural formula indicates a hydroxyphenyl group attached to a dodecanone chain, which may contribute to its various biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C_{18}H_{26}O
Molecular Weight: 262.4 g/mol
CAS Number: 2589-74-4
The compound features a long hydrophobic dodecane chain and a polar hydroxyphenyl group, which may influence its solubility and interaction with biological membranes.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The hydroxy group can form hydrogen bonds, enhancing the compound's affinity for target proteins.
Potential Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Antioxidant Activity : The compound exhibits antioxidant properties, which may help in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it could inhibit pro-inflammatory cytokines, thus playing a role in reducing inflammation.
- Antimicrobial Properties : Some research indicates that it may possess antimicrobial activity against certain pathogens.
Antioxidant Activity
A study evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results demonstrated that this compound significantly scavenged free radicals, indicating its potential as an antioxidant agent .
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the expression of inflammatory markers in macrophages. This suggests a mechanism through which the compound may exert anti-inflammatory effects by modulating immune responses .
Antimicrobial Activity
Research conducted on the antimicrobial properties of phenolic compounds revealed that this compound exhibited inhibitory effects against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was determined to be effective against strains such as Staphylococcus aureus .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-n-Dodecylphenol | Phenolic | Antioxidant, antimicrobial |
| 2-(4-Hydroxyphenyl)ethanol | Hydroxyphenol | Antioxidant, anti-inflammatory |
| 4-Hydroxybenzoic acid | Aromatic carboxylic acid | Antioxidant, potential anticancer |
This table highlights how similar compounds share biological activities but may differ in their specific applications and efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
